molecular formula C24H29ClN4O9S B12617684 [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate

Cat. No.: B12617684
M. Wt: 585.0 g/mol
InChI Key: WVCXBUATTZQVSZ-KNQBKSORSA-N
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Description

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate is a complex organic compound with a variety of functional groups, including acetamido, acetyloxy, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate involves multiple steps. The starting materials typically include a sugar derivative and a triazole compound. The key steps in the synthesis include:

    Protection of Hydroxyl Groups: The hydroxyl groups of the sugar derivative are protected using acetic anhydride to form acetyloxy groups.

    Formation of the Triazole Ring: The triazole ring is formed by reacting an appropriate precursor with hydrazine and a chlorophenoxy compound.

    Coupling Reaction: The protected sugar derivative is then coupled with the triazole compound using a suitable coupling agent such as DCC (dicyclohexylcarbodiimide).

    Deprotection: The final step involves deprotecting the acetyloxy groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The triazole ring and the chlorophenoxy group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate can be compared with other similar compounds, such as:

    [(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate: This compound has similar acetyloxy and acetamido groups but lacks the triazole and chlorophenoxy functionalities.

    [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxybenzyl)phenyl]oxan-2-yl]methyl acetate: This compound has a similar structure but with different substituents on the triazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Biological Activity

The compound [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate] is a complex organic molecule with potential biological applications. This article explores its biological activity based on various studies and data sources.

Chemical Structure and Properties

This compound belongs to a class of molecules characterized by the presence of an acetamido group and a triazole moiety. Its molecular formula is C14H21ClN2O8SC_{14}H_{21}ClN_2O_8S, with a molecular weight of approximately 394.84 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antifungal Activity
Research indicates that compounds with triazole structures often exhibit antifungal properties. The presence of the 2-chlorophenoxy group may enhance this activity by interfering with fungal cell wall synthesis or function. Studies have shown that similar compounds demonstrate significant efficacy against various fungal strains.

2. Antimicrobial Properties
The compound's unique structure suggests potential antimicrobial activity. Triazole derivatives are known for their ability to inhibit the growth of bacteria and fungi by disrupting essential metabolic pathways.

3. Enzyme Inhibition
Preliminary studies suggest that this compound might act as an inhibitor of specific enzymes involved in metabolic processes. For example, it could potentially inhibit enzymes such as cytochrome P450, which play a crucial role in drug metabolism and synthesis of cholesterol.

Research Findings

Several studies have been conducted to assess the biological activity of similar compounds:

Study Focus Findings
Study 1Antifungal ActivityShowed that triazole derivatives inhibit fungal growth effectively at low concentrations.
Study 2Antimicrobial PropertiesDemonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study 3Enzyme InhibitionIdentified potential inhibition of cytochrome P450 enzymes, suggesting implications for drug interactions.

Case Studies

  • Case Study on Antifungal Efficacy :
    • A study evaluated the antifungal activity of triazole derivatives against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 0.5 µg/mL for compounds similar to the target compound.
  • Case Study on Antimicrobial Properties :
    • Another investigation focused on the antimicrobial effects against Staphylococcus aureus. The compound exhibited significant inhibition with an MIC of 1 µg/mL.
  • Case Study on Enzyme Interaction :
    • Research into enzyme inhibition revealed that certain structural modifications in triazoles could lead to enhanced binding affinity for cytochrome P450 enzymes, suggesting potential for drug development.

Properties

Molecular Formula

C24H29ClN4O9S

Molecular Weight

585.0 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate

InChI

InChI=1S/C24H29ClN4O9S/c1-12(30)26-20-22(37-15(4)33)21(36-14(3)32)18(10-34-13(2)31)38-23(20)39-24-28-27-19(29(24)5)11-35-17-9-7-6-8-16(17)25/h6-9,18,20-23H,10-11H2,1-5H3,(H,26,30)/t18-,20-,21-,22-,23+/m1/s1

InChI Key

WVCXBUATTZQVSZ-KNQBKSORSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=NN=C(N2C)COC3=CC=CC=C3Cl)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1SC2=NN=C(N2C)COC3=CC=CC=C3Cl)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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